molecular formula C17H13N3O2S2 B3139778 8-methyl-N'-(2-thienylcarbonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-86-0

8-methyl-N'-(2-thienylcarbonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No. B3139778
CAS RN: 477855-86-0
M. Wt: 355.4 g/mol
InChI Key: FUBDESJRLMWPCP-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, are a class of compounds that have attracted significant attention due to their wide range of biological properties . They are often used in the synthesis of various organic compounds and are crucial in medicinal chemistry .


Synthesis Analysis

The synthesis of indole derivatives often involves a series of reactions, including esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides . The specific synthesis process for “8-methyl-N’-(2-thienylcarbonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide” would likely involve similar steps, but the exact process would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and EI-MS . These techniques can provide information about the compound’s functional groups, carbon skeleton, and overall molecular structure.


Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They generally prefer electrophilic rather than nucleophilic substitution . The specific chemical reactions involving “8-methyl-N’-(2-thienylcarbonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide” would depend on its specific structure and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “8-methyl-N’-(2-thienylcarbonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide” would depend on its specific structure. For example, the compound’s melting point, molecular weight, and IR spectrum can be determined experimentally .

Scientific Research Applications

Future Directions

Indole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new indole derivatives, studying their biological activities, and developing them into effective therapeutic agents .

properties

IUPAC Name

4-methyl-N'-(thiophene-2-carbonyl)thieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-20-12-6-3-2-5-10(12)11-9-14(24-17(11)20)16(22)19-18-15(21)13-7-4-8-23-13/h2-9H,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBDESJRLMWPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133763
Record name 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-(2-thienylcarbonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-N'-(2-thienylcarbonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

CAS RN

477855-86-0
Record name 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-(2-thienylcarbonyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477855-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-(2-thienylcarbonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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